
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-chloro-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-chloro-3-nitrobenzoate” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and two nitro groups, which are functional groups consisting of one nitrogen atom and two oxygen atoms . The presence of these functional groups can significantly influence the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro groups and the pyridine ring would likely have a significant impact on the compound’s shape and electronic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The nitro groups are electron-withdrawing, which means they pull electron density away from the rest of the molecule, making the molecule more reactive . The pyridine ring can also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of nitro groups could make the compound more polar, affecting its solubility in different solvents . The compound’s reactivity, stability, and melting and boiling points would also be influenced by its molecular structure .Scientific Research Applications
Antimicrobial Activity
In the realm of infectious diseases, derivatives of this compound have demonstrated antimicrobial potential. Specifically, compounds 1a and 1b have exhibited good antimicrobial activity .
Indole Derivatives and Cell Biology
Indoles, including this compound, are essential heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. Their application as biologically active compounds for treating cancer cells, microbes, and various disorders has gained attention. Both natural and synthetic indoles exhibit diverse biological properties .
Indole Moiety in Alkaloids
Indoles are prevalent moieties in selected alkaloids. Researchers have investigated novel methods for constructing indoles within these natural products. Understanding their role in alkaloids provides insights into their biological significance .
Pharmacological Activity of Indole Derivatives
Indole derivatives, such as this compound, have wide-ranging pharmacological activities. For instance, indole-3-acetic acid, a plant hormone derived from tryptophan, falls within this category. These compounds continue to be of interest due to their diverse applications .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-chloro-3-nitrobenzoate involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 6-methyl-3-nitro-2-oxo-1H-pyridine-4-carboxylic acid in the presence of a base to form the desired product.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "thionyl chloride", "6-methyl-3-nitro-2-oxo-1H-pyridine-4-carboxylic acid", "base" ], "Reaction": [ "1. React 4-chloro-3-nitrobenzoic acid with thionyl chloride in the presence of a catalyst to form the corresponding acid chloride.", "2. Dissolve the acid chloride in a suitable solvent and add a base to it.", "3. Add 6-methyl-3-nitro-2-oxo-1H-pyridine-4-carboxylic acid to the reaction mixture and stir for a few hours.", "4. Isolate the product by filtration and wash it with a suitable solvent.", "5. Purify the product by recrystallization or column chromatography." ] } | |
CAS RN |
868679-96-3 |
Product Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-chloro-3-nitrobenzoate |
Molecular Formula |
C13H8ClN3O7 |
Molecular Weight |
353.67 |
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C13H8ClN3O7/c1-6-4-10(11(17(22)23)12(18)15-6)24-13(19)7-2-3-8(14)9(5-7)16(20)21/h2-5H,1H3,(H,15,18) |
InChI Key |
IZKDCHJSGDRDNV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cycloheptyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2621855.png)
![N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2621856.png)
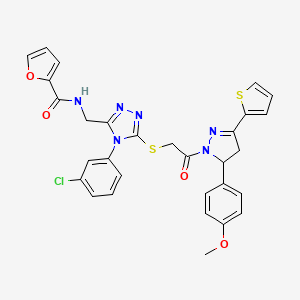
![methyl 2-isobutyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2621858.png)
![4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2621860.png)
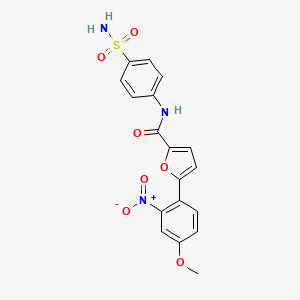
![N'-[(1E)-(4-nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2621862.png)
![2-chloro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2621864.png)
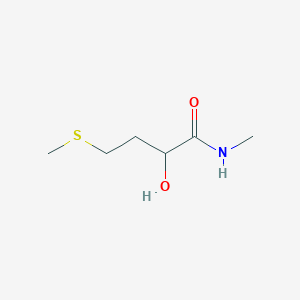
![N-[(1-Benzylimidazol-2-yl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2621870.png)
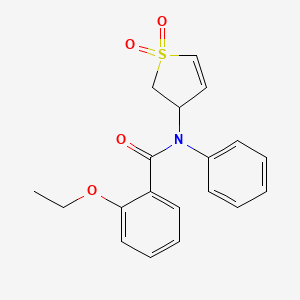
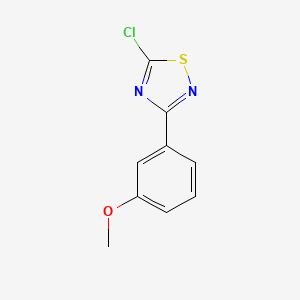
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2621877.png)